molecular formula C17H20N6O2 B5638400 (1S*,5R*)-6-methyl-3-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-methyl-3-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5638400
M. Wt: 340.4 g/mol
InChI Key: XQWUITBKJLCODH-UONOGXRCSA-N
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Description

This compound belongs to a class of chemical entities known for their complex molecular structures, which often exhibit significant pharmacological activities. While specific studies on this compound were not directly identified, research on similar diazabicyclo compounds suggests they are of interest due to their unique chemical and physical properties, which can be leveraged in various scientific and industrial applications.

Synthesis Analysis

The synthesis of diazabicyclo compounds, including those with similar structural frameworks, typically involves multi-step chemical reactions, leveraging principles of organic synthesis such as cyclization, functional group transformations, and stereocontrolled assembly. The synthesis process aims to efficiently construct the bicyclic skeleton and precisely install functional groups at defined positions within the molecule (Garrison et al., 1996).

Molecular Structure Analysis

The molecular structure of diazabicyclo compounds is characterized by a bicyclic framework incorporating nitrogen atoms, which contributes to the molecule's three-dimensional shape and chemical reactivity. X-ray diffraction analysis provides insights into the conformational preferences of these molecules, revealing aspects like chair-chair conformations and the spatial arrangement of substituents, which are crucial for their biological activity and chemical properties (Sakthivel & Jeyaraman, 2010).

properties

IUPAC Name

(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-21-14-8-7-13(16(21)24)9-23(10-14)17(25)12-5-3-11(4-6-12)15-18-20-22(2)19-15/h3-6,13-14H,7-10H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWUITBKJLCODH-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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